molecular formula C16H15N5O B2999939 (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone CAS No. 1788949-89-2

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone

Cat. No.: B2999939
CAS No.: 1788949-89-2
M. Wt: 293.33
InChI Key: CLVHWBPHOQPWLZ-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone is a useful research compound. Its molecular formula is C16H15N5O and its molecular weight is 293.33. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Properties and Chemical Reactivity

The study of spectroscopic properties and chemical reactivity of related heterocyclic compounds, such as pyrroloquinoline quinones and their analogs, provides insights into their potential applications. These compounds have been explored for their electronic absorption, excitation, and fluorescence properties in solvents of various polarity and hydrogen-bonding abilities. Their behavior suggests applications in developing fluorescent markers and probes in biological systems, as well as in the design of materials with specific optical properties (Al-Ansari, 2016).

Synthesis and Structural Studies

Research on the synthesis and structural analysis of related compounds, such as (1H-pyrazol-1-yl)(quinolin-4-yl)methanones, reveals the potential for creating novel organic molecules with specific chemical properties. These studies can lead to the development of new synthetic routes for heterocyclic compounds, offering applications in medicinal chemistry and drug design (Bonacorso et al., 2016).

Catalysis and Organic Transformations

Investigations into the catalytic properties of related compounds suggest their utility in facilitating organic transformations. For instance, the role of certain metal-catalyzed reactions in the formation of indolizine derivatives highlights the potential of these compounds in synthetic organic chemistry, offering pathways to novel organic structures with applications ranging from pharmaceuticals to materials science (Yavari et al., 2016).

Biochemical Applications

The study of quinoproteins, specifically those containing pyrroloquinoline quinone (PQQ) as the prosthetic group, provides a foundation for understanding the biochemical relevance of related compounds. These enzymes, involved in the oxidation of alcohols or aldose sugars, underscore the potential biomedical and biotechnological applications of (3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(quinolin-2-yl)methanone in enzyme mimetics or as co-factors in biosynthetic pathways (Goodwin & Anthony, 1998).

Mechanism of Action

Target of Action

Compounds containing a 1,2,4-triazole ring, such as this one, have been known to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This binding could potentially inhibit or alter the function of the enzyme, leading to various downstream effects.

Biochemical Pathways

Compounds containing a 1,2,4-triazole ring have been associated with a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

It’s known that the ability of these scaffolds to form hydrogen bonds with different targets leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Based on the broad range of biological activities associated with 1,2,4-triazole ring-containing compounds , it can be inferred that the compound could have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, temperature can affect the thermal stability of the compound . Other factors such as pH, presence of other compounds, and specific conditions of the biological environment can also influence the compound’s action.

Properties

IUPAC Name

quinolin-2-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c22-16(15-6-5-12-3-1-2-4-14(12)18-15)20-9-7-13(11-20)21-10-8-17-19-21/h1-6,8,10,13H,7,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVHWBPHOQPWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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